(10R)-10-Methyltridecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-10-Methyltridecan-2-OL is an organic compound with the molecular formula C14H30O It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a tridecane chain, which also has a methyl group (-CH3) at the tenth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10-Methyltridecan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (10R)-10-Methyltridecan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is scalable and can produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(10R)-10-Methyltridecan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (10R)-10-Methyltridecan-2-one.
Reduction: 10-Methyltridecane.
Substitution: (10R)-10-Methyltridecyl chloride.
Wissenschaftliche Forschungsanwendungen
(10R)-10-Methyltridecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of secondary alcohols in biological systems.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (10R)-10-Methyltridecan-2-OL involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group allows it to act as a nucleophile in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10S)-10-Methyltridecan-2-OL: The enantiomer of (10R)-10-Methyltridecan-2-OL with similar chemical properties but different biological activity.
10-Methyltridecan-1-OL: A primary alcohol with a hydroxyl group at the first carbon instead of the second.
10-Methyltridecan-2-one: The corresponding ketone of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different reactivity and interactions compared to its isomers and enantiomers, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
274689-80-4 |
---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
(10R)-10-methyltridecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13-15H,4-12H2,1-3H3/t13-,14?/m1/s1 |
InChI-Schlüssel |
SLRSIVPBWWRMKY-KWCCSABGSA-N |
Isomerische SMILES |
CCC[C@@H](C)CCCCCCCC(C)O |
Kanonische SMILES |
CCCC(C)CCCCCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.